

Application Notes and Protocols for Air Sampling and Analysis of Fenitrothion Drift

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Compound of Interest

Compound Name: Fenitrothion

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These application notes provide detailed methodologies for the sampling and analysis of **fenitrothion**, an organophosphate insecticide, in ambient air. The protocols outlined below are intended to assist in monitoring airborne drift following agricultural applications, ensuring environmental safety and minimizing non-target exposure.

Introduction

Fenitrothion is a widely used insecticide that can become airborne during and after application through spray drift and volatilization. Accurate measurement of airborne **fenitrothion** concentrations is crucial for assessing environmental contamination and potential human exposure. This document details both active and passive air sampling techniques, followed by analytical procedures using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Air Sampling Techniques

The choice between active and passive air sampling depends on the specific objectives of the monitoring study, such as the desired temporal resolution and logistical constraints.^{[1][2][3]} Active sampling provides data for specific time points, while passive sampling offers a time-weighted average concentration over a longer duration.^{[1][2][3]}

Active Air Sampling

Active air sampling involves drawing a known volume of air through a sorbent material to trap the target analyte.[4] This method is suitable for short-term monitoring and capturing concentration fluctuations.

Sorbent Materials:

- Tenax® TA: A porous polymer resin widely used for trapping volatile organic compounds. It is particularly useful for thermal desorption methods.[5][6]
- XAD®-2 Resin: A hydrophobic styrene-divinylbenzene copolymer effective for trapping a broad range of pesticides, including organophosphates.[4][7][8]

Passive Air Sampling

Passive air samplers collect contaminants via diffusion, eliminating the need for a pump and power source.[9] They are cost-effective for long-term, large-scale monitoring networks.

Sorbent Materials:

- Polyurethane Foam (PUF) Disks: A common medium for passive sampling of semi-volatile organic compounds.[10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described sampling and analysis methods.

Table 1: Active Air Sampling and Analysis Parameters for **Fenitrothion**

Parameter	Tenax® TA with GC-MS	XAD®-2 with GC-MS/HPLC
Sampling Flow Rate	50 mL/min[5]	1 - 2 L/min
Sorbent Amount	100 mg[5]	Varies by tube size
Method Detection Limit (MDL)	1.6 - 2.1 ng/m³[5]	Analyte and method dependent
Recovery	>95% (thermal desorption)	86% - 102% (solvent extraction)[13]
Breakthrough Volume	Analyte and temperature dependent; generally high for semi-volatiles at ambient temperatures.[6][14][15][16][17]	High for fenitrothion under typical sampling conditions.

Table 2: Passive Air Sampling and Analysis Parameters for **Fenitrothion**

Parameter	Polyurethane Foam (PUF) Disk with GC-MS/HPLC
Sampling Rate (Rs)	~3.04 - 4.72 m³/day (compound and environment dependent)[9]
Equilibrium Time	Dependent on compound volatility and environmental conditions.[10]
Method Detection Limit (MDL)	Dependent on sampling duration and analytical method.
Recovery	Typically >80% with solvent extraction.

Experimental Protocols

Protocol 1: Active Air Sampling using Tenax® TA Sorbent Tubes

Objective: To collect airborne **fenitrothion** for subsequent analysis by thermal desorption GC-MS.

Materials:

- Personal air sampling pump
- Tenax® TA sorbent tubes (e.g., 100 mg)
- Tubing for connecting pump and sorbent tube
- Calibration device for the sampling pump
- Field blanks (capped sorbent tubes)

Procedure:

- Pump Calibration: Calibrate the sampling pump to a flow rate of 50 mL/min using a representative sorbent tube in line.[\[5\]](#)
- Sample Collection:
 - Remove the caps from a new Tenax® TA tube.
 - Connect the tube to the sampling pump with the arrow on the tube pointing towards the pump.
 - Position the sampler in the desired location, typically at breathing zone height (approximately 1.5 meters).
 - Activate the pump and record the start time.
 - Sample for a predetermined duration to achieve the desired sample volume.
 - After sampling, turn off the pump, record the end time, and cap the sorbent tube securely.
- Field Blanks: Handle at least one field blank per sampling batch in the same manner as the samples (uncap and recap in the field) without drawing air through it.

- Storage and Transport: Store the sampled tubes and field blanks in a clean, cool, dark environment and transport them to the laboratory for analysis.

Protocol 2: Sample Analysis using Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS)

Objective: To quantify **fenitrothion** collected on Tenax® TA tubes.

Instrumentation:

- Thermal desorption system with a cold trap[5]
- Gas chromatograph coupled to a mass spectrometer (GC-MS)[5]
- Capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

- Thermal Desorption:
 - Place the Tenax® TA tube in the thermal desorber.
 - Heat the tube to desorb the trapped analytes onto a cold trap.
 - Rapidly heat the cold trap to inject the analytes into the GC column.[5]
- GC-MS Analysis:
 - Carrier Gas: Helium
 - Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), ramp to a final temperature (e.g., 310°C) to ensure elution of **fenitrothion**. [18]
 - Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for **fenitrothion** (e.g., m/z 277, 260, 125). [19]
- Quantification:

- Create a calibration curve using external standards of **fenitrothion**.
- Calculate the concentration of **fenitrothion** in the air sample based on the calibration curve and the volume of air sampled.

Protocol 3: Passive Air Sampling using Polyurethane Foam (PUF) Disks

Objective: To collect a time-weighted average sample of airborne **fenitrothion**.

Materials:

- Pre-cleaned PUF disks
- Protective sampler housing (e.g., stainless steel bowls)
- Field blanks (PUF disks kept in sealed containers)
- Deployment equipment (e.g., poles, wires)

Procedure:

- Sampler Preparation:
 - Pre-clean PUF disks by Soxhlet extraction or other suitable methods to remove any background contamination.[\[10\]](#)
 - Handle disks with clean gloves and store them in airtight containers until deployment.
- Deployment:
 - Place a PUF disk inside the protective housing.
 - Deploy the sampler at the desired location, ensuring it is secure and protected from direct precipitation.
 - Record the deployment date and time.

- Sample Retrieval:
 - After the desired sampling period (e.g., 1-3 months), retrieve the sampler.[\[10\]](#)
 - Carefully remove the PUF disk, place it in its original container, and seal it.
 - Record the retrieval date and time.
- Field Blanks: Expose at least one field blank to the atmosphere for a brief period during deployment and retrieval to account for any contamination during handling.
- Storage and Transport: Store the samples in a cool, dark place and transport them to the laboratory.

Protocol 4: Sample Extraction and Analysis using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify **fenitrothion** from PUF disks or XAD®-2 resin.

Instrumentation:

- Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)
- Rotary evaporator or other solvent concentration system
- High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector[\[20\]](#)
- Reversed-phase C18 column[\[20\]](#)

Procedure:

- Extraction:
 - Place the PUF disk or XAD®-2 resin in the extraction thimble.
 - Extract with a suitable solvent, such as acetonitrile or a mixture of hexane and diethyl ether.[\[13\]](#)[\[21\]](#)

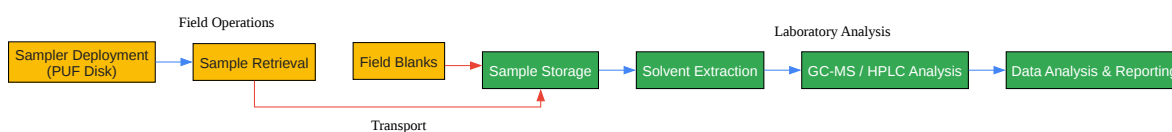
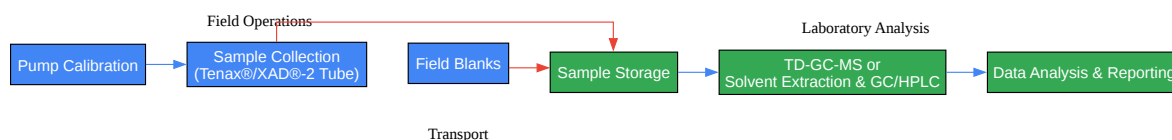
- Concentration:
 - Concentrate the extract to a small, known volume (e.g., 1 mL).
- HPLC Analysis:
 - Mobile Phase: A mixture of acetonitrile and water is commonly used.[\[13\]](#)[\[22\]](#)
 - Flow Rate: Typically 1 mL/min.
 - Detection: Monitor the eluent at the maximum absorbance wavelength for **fenitrothion** (approximately 268 nm).[\[20\]](#)
- Quantification:
 - Prepare a calibration curve using **fenitrothion** standards.
 - Calculate the amount of **fenitrothion** in the sample extract and, subsequently, the average air concentration using the sampler's sampling rate.

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential for generating reliable data.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#) Key elements include:

- Field Blanks: To assess contamination during sampling, transport, and storage.
- Method Blanks: To monitor for contamination in the laboratory.
- Spiked Samples: To determine the recovery of the analytical method.
- Calibration Checks: To ensure the accuracy of the analytical instrumentation.
- Certified Reference Materials (CRMs): When available, to validate the overall method accuracy.

Visualizations



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